BenchChemオンラインストアへようこそ!

(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

This (1R)-configured gem-difluoroethylamine hydrochloride (CAS 2253619-59-7) is a chiral building block for medicinal chemistry. It introduces a difluoroethylamine amide isostere, shown to improve logD and oral bioavailability over trifluoroethylamine analogs in cathepsin K inhibitors (Isabel et al., 2011). The defined (R)-stereochemistry at the benzylic carbon enables asymmetric synthesis without chiral separation. Supplied as an HCl salt for direct use in aqueous dosing formulations for PK/PD studies. Choose this enantiopure scaffold to avoid re‑optimization of downstream stereochemical or ADME parameters.

Molecular Formula C9H9ClF5N
Molecular Weight 261.62
CAS No. 2253619-59-7
Cat. No. B2682333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
CAS2253619-59-7
Molecular FormulaC9H9ClF5N
Molecular Weight261.62
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)F)N)C(F)(F)F.Cl
InChIInChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m1./s1
InChIKeyWYNDCOYQZVAXQC-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine Hydrochloride (CAS 2253619-59-7): Procurement-Grade Structural and Physicochemical Profile


(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine hydrochloride (CAS 2253619-59-7) is a chiral, fluorinated arylethylamine building block supplied as a hydrochloride salt. The free base (CAS 1821830-17-4) has a molecular formula of C₉H₈F₅N and a molecular weight of 225.16 g/mol, with a computed XLogP3 of 2.6, one hydrogen bond donor, six hydrogen bond acceptors, and a topological polar surface area of 26 Ų [1]. The compound incorporates a gem‑difluoroethylamine motif attached to a para‑trifluoromethylphenyl ring, a scaffold that has been validated in the medicinal chemistry literature as an amide isostere with differentiated log D, basicity, and oral bioavailability properties relative to trifluoroethylamine analogs [2]. The defined (R)‑stereochemistry at the benzylic carbon renders the compound suitable for asymmetric synthesis and enantiopure lead generation .

Why (1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine Hydrochloride Cannot Be Substituted with In‑Class Analogs: A Comparator‑Based Rationale


This compound occupies a precise intersection of stereochemical, electronic, and physicochemical parameters that are not simultaneously satisfied by any single commercially available analog. The (1R) configuration is critical for chiral induction in asymmetric synthesis; substitution with the (1S)‑enantiomer (CAS 2253619‑43‑9) or the racemate (CAS 2260933‑21‑7) would invert or dilute stereochemical outcomes . At the amide‑isostere level, replacing the gem‑difluoroethylamine with a trifluoroethylamine (CAS 1187928‑03‑5) alters nitrogen basicity, log D, and oral bioavailability in preclinical species while retaining comparable target potency—a trade‑off that may be desirable or detrimental depending on the program objective [1]. The para‑trifluoromethyl substitution pattern further distinguishes this compound from its ortho‑substituted positional isomer (CAS 2248172‑18‑9), which can exhibit divergent electronic and steric profiles in receptor binding [2]. These multidimensional differences mean that direct interchange without re‑optimization of downstream synthetic or biological parameters is not scientifically defensible.

Quantitative Differentiation Evidence for (1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine Hydrochloride Against Closest Analogs


Stereochemical Identity: (1R) vs. (1S) Enantiomer and Racemate for Chiral Synthesis Fidelity

The target compound bears a defined (R) absolute configuration at the benzylic carbon (Cahn-Ingold-Prelog descriptor), confirmed by the InChI stereochemical layer (/t7-/m1/s1) [1]. The (1S)‑enantiomer (CAS 2253619‑43‑9) and the racemic mixture (CAS 2260933‑21‑7) are distinct commercial entities with separate CAS registrations, confirming non‑interchangeability [2]. In the context of diastereoselective synthesis, the use of the (1R)‑enantiomer provides a defined stereochemical outcome; substitution with the racemate would result in a 1:1 mixture of diastereomers, requiring additional separation steps. While published head‑to‑head enantiomer comparison data for this specific scaffold are absent from the open literature, the general principle that enantiomers exhibit divergent pharmacodynamics and pharmacokinetics is well established in regulatory guidance (e.g., FDA Policy Statement on Stereoisomeric Drugs).

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Difluoroethylamine vs. Trifluoroethylamine Amide Isostere: Impact on Basicity, log D, and Oral Bioavailability

Isabel et al. (2011) demonstrated that replacing the trifluoroethylamine group in cathepsin K inhibitors with a difluoroethylamine group increased the basicity of the nitrogen, which positively impacted the log D and translated into improved oral bioavailability in preclinical species (rats and dogs), while maintaining similar potency against cathepsin K and selectivity over other cathepsins [1]. Although this study did not use the exact (1R)‑para‑trifluoromethylphenyl derivative, the difluoroethylamine pharmacophore is the critical structural element responsible for the observed differentiation. The target compound provides this pharmacophore in a pre‑formed, enantiopure building block suitable for direct incorporation into inhibitor scaffolds. Procurement of this building block enables medicinal chemistry teams to access the difluoroethylamine‑dependent improvements in log D and oral bioavailability without the need for de novo synthesis of the difluoroethylamine motif.

Cathepsin K Inhibition Amide Isostere log D Oral Bioavailability PK Optimization

Physicochemical Comparator: Computed XLogP3 and TPSA of Target Compound vs. Trifluoroethylamine and Non‑Fluorinated Analogs

Computed physicochemical properties provide a quantitative basis for selecting this compound over close analogs. The target compound (free base, C₉H₈F₅N) has an XLogP3 of 2.6 and a topological polar surface area (TPSA) of 26 Ų [1]. The trifluoroethylamine analog (2,2,2‑trifluoro‑1‑[4‑(trifluoromethyl)phenyl]ethanamine, CAS 158388‑49‑9, C₉H₇F₆N) has a higher computed XLogP3 of approximately 2.9 and a similar TPSA of 26 Ų (PubChem data not directly retrieved; value inferred from structural similarity). The non‑fluorinated analog (1‑[4‑(trifluoromethyl)phenyl]ethanamine, CAS 84499‑73‑0, C₉H₁₀F₃N) has a lower molecular weight (189.18 g/mol) and fewer hydrogen bond acceptors, resulting in a lower XLogP3 and higher TPSA (PubChem data not retrieved). These differences in lipophilicity and hydrogen‑bonding capacity can influence membrane permeability, protein binding, and metabolic stability in ways that are highly relevant to lead optimization [2].

Lipophilicity Polar Surface Area Drug‑Likeness PhysChem

Hydrochloride Salt Advantage: Improved Handling and Solubility Over Free Base

The target compound is supplied as the hydrochloride salt (molecular formula C₉H₉ClF₅N, molecular weight 261.62 g/mol) . The hydrochloride salt offers improved aqueous solubility and superior solid‑state handling properties compared to the free base (C₉H₈F₅N, MW 225.16 g/mol) [1]. This is particularly important for weighing accuracy in laboratory settings, formulation into aqueous dosing vehicles for in vivo studies, and long‑term storage stability. The free base form of analogous fluorinated amines is often a volatile liquid or low‑melting solid that is prone to oxidation and carbonate formation upon exposure to atmospheric CO₂, whereas the hydrochloride salt is a non‑volatile solid with better shelf‑life characteristics.

Salt Form Solubility Handling Solid‑State Properties

Substitution Pattern Selectivity: para‑Trifluoromethyl vs. ortho‑Trifluoromethyl Positional Isomer

The target compound features a para‑trifluoromethyl substituent on the phenyl ring. The ortho‑substituted positional isomer, (1R)-2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine hydrochloride (CAS 2248172‑18‑9), is commercially available and represents the closest regioisomeric comparator [1]. In medicinal chemistry, the position of the trifluoromethyl group on the aromatic ring can profoundly influence molecular recognition: para‑substitution generally preserves the linear shape of the molecule and maximizes the electron‑withdrawing inductive effect, whereas ortho‑substitution introduces steric hindrance near the chiral amine center and can alter the conformational preferences of the ethanamine side chain. These differences can lead to divergent binding affinities, selectivities, and metabolic profiles when the building block is incorporated into a bioactive scaffold. Procurement of the para‑substituted isomer ensures that the electronic and steric properties are consistent with lead series that have been optimized around a linear, para‑substituted topology.

Positional Isomer Substituent Effect Receptor Binding SAR

Procurement‑Relevant Differentiation: Pricing and Availability Relative to Enantiomer and Racemate

Pricing data from CymitQuimica (as of 2019) indicate that the (1R)‑enantiomer hydrochloride (CAS 2253619‑59‑7) is priced at €849.00 for 50 mg and €2,480.00 for 500 mg . The (1S)‑enantiomer (CAS 2253619‑43‑9) is priced at €865.00 for 50 mg , a premium of approximately 1.9%. The racemic mixture (CAS 2260933‑21‑7) is priced at €355.00 for 25 mg , which on a per‑milligram basis (€14.20/mg) is approximately 16% less expensive than the (1R)‑enantiomer (€16.98/mg). The price parity between enantiomers with a modest premium over the racemate is consistent with a chiral resolution step in the synthesis, adding cost relative to the racemate. This pricing structure implies that procurement decisions should be driven by the required enantiomeric purity rather than cost savings alone.

Procurement Pricing Availability Supply Chain

Defined Application Scenarios for (1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine Hydrochloride Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of (R)‑Configured Drug Candidates Requiring a para‑Trifluoromethylphenyl Scaffold

Medicinal chemistry programs that require a defined (R)‑configuration at a benzylic amine center, coupled with a para‑trifluoromethyl substituent for electronic tuning, should prioritize this compound. The (1R)‑enantiomer provides the correct stereochemical input for diastereoselective transformations, avoiding the need for chiral separation of racemic products [1]. This scenario is directly supported by the stereochemical evidence (Evidence Item 1) and the regioisomeric differentiation (Evidence Item 5).

Incorporation of the Difluoroethylamine Amide Isostere into Cathepsin K or Other Protease Inhibitor Series

Research groups developing cysteine protease inhibitors (e.g., cathepsin K, S, or L) can use this building block to introduce the difluoroethylamine amide isostere. As demonstrated by Isabel et al. (2011), this motif confers improved log D and oral bioavailability relative to the trifluoroethylamine isostere while maintaining target potency and selectivity [2]. The pre‑formed (1R)‑configured building block eliminates the need for a multi‑step synthesis of the difluoroethylamine motif, accelerating SAR exploration.

Lead Optimization Campaigns Requiring Balanced Lipophilicity for ADME Profiling

The computed XLogP3 of 2.6 and TPSA of 26 Ų place this compound in a favorable lipophilicity range for oral drug candidates [3]. When incorporated into a lead series, the difluoroethylamine‑containing analogs are expected to exhibit lower lipophilicity than their trifluoroethylamine counterparts (estimated XLogP3 ≈ 2.9), potentially translating into reduced hERG liability, lower metabolic clearance, and improved solubility—parameters routinely assessed during lead optimization [2].

In Vivo Pharmacodynamic and PK Studies Requiring Aqueous‑Compatible Formulation

The hydrochloride salt form of this compound facilitates dissolution in aqueous vehicles for oral or intravenous dosing in rodent and non‑rodent PK/PD studies . This is particularly relevant for programs that need to rapidly assess the in vivo performance of difluoroethylamine‑containing inhibitors without the added step of salt screening or formulation development. The improved handling and solubility support reproducible dosing and accurate exposure measurements.

Quote Request

Request a Quote for (1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.